
3,4-(Ethylenedioxy)thiophenol
Übersicht
Beschreibung
3,4-(Ethylenedioxy)thiophenol, also known as EDT, is an organic compound with the molecular formula C8H8O2S. It is a colorless to pale yellow liquid with a strong odor. EDT is widely used in scientific research as a reagent and has a variety of applications in different fields.
Wissenschaftliche Forschungsanwendungen
Electrochromic Polymers
3,4-Ethylenedioxythiophene (EDOT) derivatives like EDOT-C8 and EDOT-C14 are used in synthesizing electrochromic polymers. These polymers, such as PEDOT-C8 and PEDOT-C14, exhibit electrochromic properties, displaying high electrochromic contrasts and color changes from light gray to deep purple under different conditions (Sankaran & Reynolds, 1997).
Synthesis of Derivatives and Copolymers
The synthesis of various EDOT derivatives and copolymers has been explored. For instance, 3,4-alkoxythieno[2,3-b]thiophene derivatives and trimers combining 3,4-ethylenedioxythieno[2,3-b]thiophene units with EDOT moieties have been synthesized, which can be used in electropolymerization (Hergué & Frère, 2007).
Electrochemical Polymerization
Research has investigated the electrochemical polymerization of EDOT in aqueous solutions. The study focused on the mechanism of polymerization and the electrochemical behavior of the polymer, revealing insights into the radical cation polymerization process and the role of electrolytes (Fang Hui, 1995).
Electro-oxidation Applications
The electrochemical behavior of chlorinated phenols on electrodes modified with poly(3,4-ethylenedioxy)thiophene has been studied, demonstrating potential applications in analyzing mixtures of chlorinated phenols (Pigani et al., 2007).
Electrochromic Behavior in Nano-thin Films
Investigations into the electrochromic behavior of nano-thin films of poly(3,4-ethylenedioxy thiophene) have been conducted. This research explored how different supporting electrolytes affect the film's coloration and electrochromic parameters (Lakshmi et al., 2013).
Interactions with DNA
Studies have provided experimental evidence of hydrogen bonds between PEDOT and DNA complexes. This research offers deeper insights into the interactions between the building blocks of these macromolecules, suggesting potential applications in biomolecular science (Preat et al., 2011).
Solar Cell Applications
EDOT derivatives have been used in phenothiazine-based dye-sensitized solar cells. The effect of different conjugated linkers, including EDOT, on the performance of these solar cells has been explored, showing significant improvements in energy conversion efficiency (Kim et al., 2011).
Functionalization Studies
Research into the functionalization of EDOT with other molecules, such as tetrathiafulvalene, has been conducted. This includes studies on selective esterification processes, opening avenues for synthesizing specialized organic compounds (Zhang et al., 2014).
Polymer Blend Properties
The properties of polymer blends involving EDOT, such as those with iron(III) toluensulfonate, have been studied for their application in electronic devices. This includes investigating interface properties and their potential use in organic electronics (Petraki et al., 2010).
Vapour Phase Polymerization
Vapour phase polymerization of EDOT has been reported, leading to polymers with properties like high electrical and thermal conduction and efficient electrocatalytic behavior. This process creates polymers doped with various anions, offering unique properties (Rudd et al., 2018).
Dye Sensitized Solar Cells
In situ polymerized PEDOT/Fe3O4 composite films have been used as a counter electrode in dye-sensitized solar cells (DSSCs), demonstrating high photoelectric conversion efficiency. This suggests potential applications in renewable energy technology (Zheng et al., 2016).
Synthesis of Electrically Conducting Polymers
The synthesis of 3,4-alkylenedioxy ring functionalized thiophenes, including EDOT, has been explored for producing monomers for electrically conducting polymers. This research provides a foundation for the development of commercially important materials (Zong et al., 2002).
Catalytic Applications
Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents, showing catalytic activity in various reactions, including hydrogenation and electro-oxidation processes. This demonstrates its potential in catalytic applications (Sivakumar & Phani, 2011).
Enzyme Immobilization in Conducting Polymers
Research has explored the immobilization of enzymes into conducting polymers like PEDT. This has been demonstrated for applications like amperometric biosensors, utilizing the unique properties of PEDT for bioanalytical applications (Chen et al., 2006).
Study of Rotational Isomerism
Studies on rotational isomerism in derivatives of 3,4-ethylenedioxythiophene provide insights into the molecular dynamics and structural properties of these compounds, relevant to the design of advanced materials (Lomas & Cordier, 2003).
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTXRGFHGWXIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374514 | |
| Record name | 3,4-(Ethylenedioxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Ethylenedioxy)thiophenol | |
CAS RN |
247228-28-0 | |
| Record name | 3,4-(Ethylenedioxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



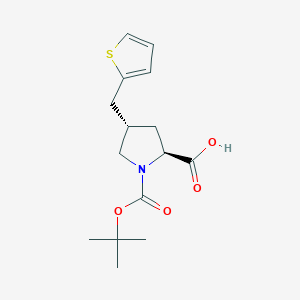
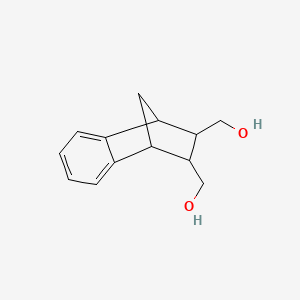

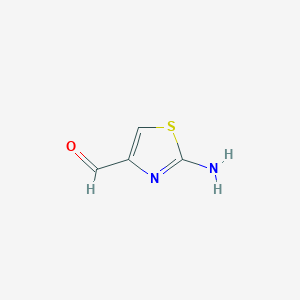

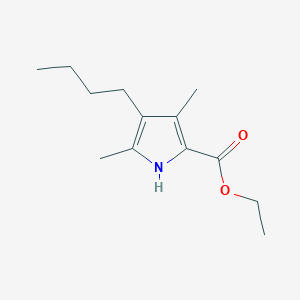
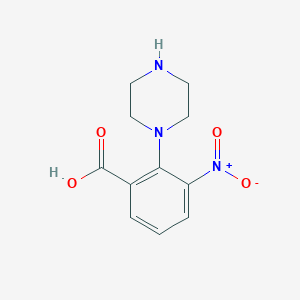
![2-[4-(Trifluoromethyl)phenoxy]acetonitrile](/img/structure/B1607632.png)
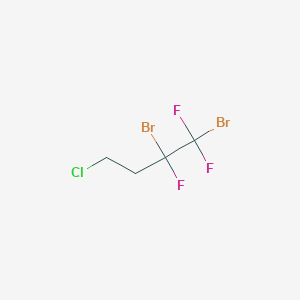
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one](/img/structure/B1607636.png)
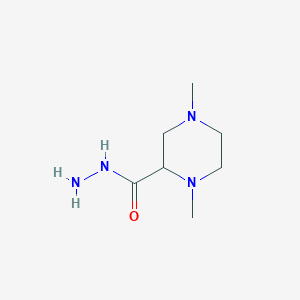

![3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one](/img/structure/B1607639.png)
